molecular formula C16H16BrClO3 B2599230 {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol CAS No. 690964-94-4

{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol

Cat. No.: B2599230
CAS No.: 690964-94-4
M. Wt: 371.66
InChI Key: UPVUNGGQQLQRHX-UHFFFAOYSA-N
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Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.42–7.38 (m, 2H): Aromatic protons from the 4-chlorobenzyl group.
  • δ 6.98 (s, 1H): Proton at C2 of the central ring.
  • δ 5.21 (s, 2H): Methylene protons of the benzyloxy group (-OCH₂C₆H₄Cl).
  • δ 4.65 (t, 1H, J = 5.8 Hz): Hydroxyl proton of -CH₂OH.
  • δ 4.12 (q, 2H, J = 7.0 Hz): Ethoxy methylene (-OCH₂CH₃).
  • δ 1.42 (t, 3H, J = 7.0 Hz): Ethoxy methyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 153.2 (C-O, ether).
  • δ 134.5 (C-Br).
  • δ 129.8–128.3 (aromatic carbons).
  • δ 69.4 (OCH₂CH₃).
  • δ 63.1 (-CH₂OH).

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR (KBr, cm⁻¹):

  • 3440 (broad): O-H stretch (hydroxymethyl).
  • 2920, 2850: C-H stretches (ethoxy, benzyl).
  • 1590, 1480: Aromatic C=C vibrations.
  • 1240: C-O-C asymmetric stretch (ether).
  • 1080: C-Br and C-Cl vibrations.

UV-Vis Spectroscopy

UV-Vis (MeOH, λmax):

  • 275 nm: π→π* transitions in the aromatic rings.
  • 310 nm (shoulder): n→π* transitions involving lone pairs on oxygen and halogen atoms.

Crystallographic Analysis via X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

Parameter Value
a (Å) 12.34
b (Å) 7.89
c (Å) 15.67
β (°) 98.5
Volume (ų) 1512.1

The crystal packing is stabilized by intermolecular O-H∙∙∙O hydrogen bonds between the hydroxymethyl group and ethoxy oxygen of adjacent molecules (distance: 2.68 Å). Halogen-halogen interactions (Br∙∙∙Cl, 3.42 Å) further contribute to lattice stability.

Notable Structural Features:

  • The 4-chlorobenzyloxy group is nearly coplanar with the central ring (dihedral angle: 8.2°).
  • The ethoxy group adopts a staggered conformation to minimize steric clashes.

Computational Chemistry Predictions

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/def2-TZVP level corroborates experimental bond lengths and angles within 1–2% error. The HOMO-LUMO gap of 4.8 eV indicates moderate reactivity, localized on the bromine and chlorobenzyl groups (Figure 2).

Molecular Electrostatic Potential (MEP):

  • Negative potential (-0.12 e/Å) at the hydroxyl oxygen.
  • Positive potential (+0.09 e/Å) near bromine and chlorine atoms.

Molecular Orbital Analysis

  • HOMO: Localized on the aromatic π-system and bromine lone pairs.
  • LUMO: Dominated by σ* orbitals of C-Br and C-Cl bonds, suggesting susceptibility to nucleophilic substitution.

These computational insights align with spectroscopic and crystallographic data, confirming the molecule’s electronic and steric profile.

Properties

IUPAC Name

[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-8,19H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVUNGGQQLQRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol typically involves multiple steps, starting with the bromination of a suitable phenyl precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the phenyl precursor in the presence of a base such as potassium carbonate. The ethoxy group is introduced through an etherification reaction using ethyl iodide and a strong base like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The bromine and chlorine substituents can be reduced to form the corresponding dehalogenated products using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

{3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (13a)
  • Structure : Replaces the hydroxymethyl group with an aldehyde and lacks the ethoxy substituent.
  • Properties : Lower molecular weight (260.9 g/mol vs. ~355–360 g/mol for the target compound) and higher electrophilicity due to the aldehyde .
  • Synthesis : Yielded 49.1% under conditions involving Claisen-Schmidt condensations .
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
  • Structure : Methoxy instead of ethoxy and an aldehyde instead of hydroxymethyl.
  • Properties : Molar mass 355.61 g/mol (C15H12BrClO3), highlighting the effect of ethoxy vs. methoxy on lipophilicity .
  • Reactivity : The aldehyde group facilitates nucleophilic additions, unlike the hydroxymethyl group in the target compound .
(3-Bromo-4-(4-chlorophenoxy)phenyl)methanol
  • Structure: Replaces 4-chlorobenzyloxy with 4-chlorophenoxy.
  • Properties : Reduced steric bulk due to the absence of a benzyl group; molecular formula C13H10BrClO2 .

Physical and Spectral Properties

Compound Melting Point Key Spectral Features Reference
Target Compound (Hypothetical) Not reported Expected IR: ~3400 cm⁻¹ (O-H), 1260–1280 cm⁻¹ (C-O-C)
(5-Bromo-2-chloro-4-methoxy-phenyl)methanol Not specified 1H NMR: δ 5.0–5.5 (CH2), 7.2–7.7 (aromatic)
4-Phenyldiazenyl derivatives (3a–e) Crystalline UV: λmax 432–452 nm (azo); IR: 1400–1413 cm⁻¹ (N=N)
2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol Oil Molecular formula C18H20BrFNO3

Key Research Findings and Trends

Substituent Position Matters: Ethoxy vs. methoxy groups influence solubility and metabolic stability . 4-Chlorobenzyloxy vs. phenoxy alters steric and electronic profiles, affecting target binding .

Synthetic Efficiency :

  • Yields for similar compounds range from 49–61%, suggesting moderate efficiency for the target compound .

Biological Relevance :

  • Azo and heterocyclic groups enhance antibacterial activity, but the hydroxymethyl group may offer alternative reactivity .

Biological Activity

The compound {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its antimicrobial, cytotoxic, and pharmacological properties based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom, a chlorobenzyl ether group, and an ethoxy substituent on a phenyl ring. These structural elements contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzochromene have shown effectiveness against various bacteria, including Staphylococcus aureus (MRSA), Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.0195 mg/mL
Compound BE. coli0.0048 mg/mL
Compound CBacillus subtilis0.0098 mg/mL

Cytotoxic Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary data suggest that compounds with similar structures exhibit selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM . This indicates a potential for development into anticancer agents.

Table 2: Cytotoxicity Data

Cell LineCC50 (nM)Selectivity
T-Lymphoblastic9High
HeLa>10Low
HepG2>10Low

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including receptors and enzymes. The presence of halogen atoms may enhance the binding affinity to these targets, modulating their activity and influencing various biological pathways .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against MRSA strains, highlighting the compound's potential in treating resistant bacterial infections .
  • Cytotoxicity Assessment : In vitro tests revealed that compounds with similar structures showed promising results against breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116), suggesting that modifications in the chemical structure can lead to enhanced anticancer properties .

Q & A

Q. What are the common synthetic routes for {3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol?

  • Methodological Answer : The synthesis typically involves two key steps:

Benzylation : Reacting a substituted phenol derivative (e.g., 3-bromo-5-ethoxyphenol) with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in ethanol under reflux to form the benzyl ether intermediate .

Reduction : The intermediate is reduced using agents like sodium borohydride (NaBH₄) to convert a carbonyl group (e.g., aldehyde or ketone) into the methanol moiety. Reaction conditions (solvent, temperature) must be optimized to avoid over-reduction or side reactions .
Example Reaction Table:

StepReagents/ConditionsYieldReference
BenzylationK₂CO₃, EtOH, reflux70-85%
ReductionNaBH₄, THF, 0°C60-75%

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituents (e.g., aromatic protons, ethoxy CH₃, benzyl CH₂) and confirm regiochemistry.
  • IR : Detects O-H (3300–3500 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C-Br (600 cm⁻¹) stretches .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 385.03 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test bases (K₂CO₃ vs. Cs₂CO₃) in the benzylation step to improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates but could increase side reactions. Ethanol balances cost and efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates. Recrystallization (ethanol/water) purifies the final product .
  • Contradictions : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from trace moisture in NaBH₄ reactions; rigorous drying of reagents is critical .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., varying halogens or alkoxy groups) to identify pharmacophores. For example:
CompoundSubstituentsIC₅₀ (μM)Reference
TargetBr, Cl, OEt2.1
Analog 1F instead of Cl8.7
Analog 2OMe instead of OEt5.3
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., cytochrome P450) to determine if activity stems from direct binding or metabolite effects .

Q. How does the electronic environment of the phenyl ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Substituent Effects : The electron-withdrawing bromo and chlorobenzyl groups activate the ring toward electrophilic attack but deactivate it for nucleophilic substitution. Ethoxy groups donate electron density via resonance, creating regioselective sites for reactions .
  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution to predict reaction sites (e.g., C-2 vs. C-6 positions) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Crystallization Issues : The methanol group forms strong hydrogen bonds, leading to polymorphic structures. Slow evaporation (e.g., ethyl acetate/hexane) promotes single-crystal growth .
  • Twinned Data : Use SHELXL’s TWIN command to refine structures against twinned data, ensuring accurate bond-length measurements .

Data Contradictions and Validation

Q. How to validate conflicting reports on the compound’s oxidation products?

  • Methodological Answer :
  • Controlled Oxidation : Compare oxidizing agents (e.g., KMnO₄ vs. CrO₃). For example:
Oxidizing AgentProductYieldConditions
KMnO₄ (acidic)Carboxylic acid40%H₂SO₄, 80°C
PCC (neutral)Aldehyde65%DCM, RT
  • Chromatographic Monitoring : Use TLC/HPLC to track reaction progress and identify byproducts .

Comparative Studies

Q. How does this compound compare to {3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol in bioactivity?

  • Methodological Answer :
  • Biological Assays : Test both compounds in parallel against cancer cell lines (e.g., MCF-7). Fluorine’s electronegativity may enhance membrane permeability but reduce target binding affinity compared to chlorine .
  • LogP Analysis : Chlorine increases hydrophobicity (LogP = 3.2 vs. 2.8 for F-analog), affecting bioavailability .

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